Feprosidnine
CAS No.: 22293-47-6
Cat. No.: VC1613131
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22293-47-6 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
| Standard InChI | InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 |
| Standard InChI Key | HFLCEELTJROKMJ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 |
| Canonical SMILES | CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 |
Introduction
Chemical Structure and Properties
Feprosidnine belongs to the class of mesoionic compounds known as sydnone imines, characterized by a five-membered heterocyclic ring system with both positive and negative charges that are delocalized across the ring .
Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 22293-47-6 |
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.244 g/mol |
| IUPAC Name | 3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
| Appearance | Colorless liquid |
| Density | 0.927-0.932 g/cm³ |
| Boiling Point | 67-68°C |
| Purity (commercial) | ≥99% |
The compound features a sydnone ring where the keto group has been replaced with an imino (=NH) group . Its molecular structure is characterized by a complex system that includes nitrogen and oxygen atoms contributing to its biological activity. The standard InChI representation further highlights the structural complexity of this compound: InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3.
Structural Characteristics
Feprosidnine's structure differs from mesocarb primarily by having the 6-N atom unsubstituted . This structural difference contributes to its distinct pharmacological profile, particularly its pronounced antidepressant effects. As a mesoionic compound, Feprosidnine possesses both positive and negative charges that are delocalized across the ring, contributing to its stability and reactivity .
Synthesis Methods
Several synthetic routes have been developed for Feprosidnine production, with recent advancements focusing on environmentally friendly approaches.
Traditional Synthesis
The classical synthesis of Feprosidnine involves several key steps :
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Base-catalyzed reaction between acetone cyanohydrin and 40% formaldehyde solution produces glycolonitrile with some acetone by-product.
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Addition of amphetamine to the reaction mixture, allowing it to react overnight, forming N-(1-phenyl-2-propylamine)-acetonitrile.
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Nitrosylation of the amino group using hydrochloric acid and sodium nitrite, resulting in approximately 51.5% yield of Feprosidnine based on the initial weight of the amine.
Mechanochemical Synthesis
Recent advancements have introduced mechanochemical methods for synthesizing Feprosidnine and related compounds, emphasizing solvent-free approaches that enhance efficiency and reduce environmental impact :
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Alkylation of phenyl ethylamine precursors using potassium carbonate (K₂CO₃) as a base, achieving yields of approximately 93% after optimization.
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Ball-mill-mediated formation of the iminosydnone core using sodium nitrite (NaNO₂) for complete conversion without requiring purification.
This mechanochemical approach offers several advantages, including reduced use of hazardous reagents like strong acids and toxic solvents, improved reaction efficiency, and enhanced environmental sustainability .
Mechanisms of Action
Feprosidnine exerts its pharmacological effects through multiple mechanisms, contributing to its complex biological activity profile .
Primary Mechanisms
| Mechanism | Description | Effect |
|---|---|---|
| Monoamine Oxidase Inhibition | Reversible inhibition of MAO enzymes | Increases neurotransmitter levels (serotonin, dopamine, norepinephrine) |
| Cholinergic Action | Influences acetylcholine receptors | Affects cognitive function and memory |
| Adrenergic Action | Impacts adrenergic receptors | Contributes to stimulant effects |
| Opioid Action | Interacts with opioid receptors | Contributes to analgesic and mood-enhancing effects |
| Nitric Oxide Donation | Releases nitric oxide | Influences various physiological processes |
The reversible inhibition of monoamine oxidase (MAO) enzymes represents one of the most significant mechanisms of Feprosidnine. This inhibition leads to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are vital for mood regulation and cognitive functions.
Biochemical Pathways
Feprosidnine influences various cellular processes by modulating signaling pathways and gene expression. Its effects on neurotransmitter metabolism are particularly significant:
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The inhibition of MAO leads to altered levels of neurotransmitters, particularly serotonin and dopamine.
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Increased levels of these neurotransmitters are associated with improved mood and reduced symptoms of depression.
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The compound influences cellular signaling pathways, impacting gene expression and cellular metabolism across different tissues.
Therapeutic Applications
Feprosidnine has been studied and used for various therapeutic applications, primarily related to its stimulant and antidepressant properties .
Psychiatric Conditions
Feprosidnine was primarily indicated for the treatment of various psychiatric conditions:
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Apathic and asthenic depressions
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Fatigue syndromes
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Apathic syndrome
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Narcolepsy and other similar conditions
The therapeutic dose range for these conditions typically ranged from 10 to 50 mg per day .
Comparative Therapeutic Profile
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Feprosidnine | MAO inhibition, cholinergic activity | Depression, fatigue |
| Mesocarb | Stimulant with less pronounced MAO action | Fatigue-related conditions |
| Linsidomine | Nitric oxide donor with vasorelaxing properties | Cardiovascular conditions |
This comparison highlights Feprosidnine's unique combination of actions that differentiate it from similar compounds, particularly its pronounced antidepressant effects alongside stimulant properties.
Pharmacological Effects
The pharmacological profile of Feprosidnine is characterized by a combination of stimulant and antidepressant properties, distinguishing it from other psychoactive substances.
Central Nervous System Effects
Feprosidnine's effects on the central nervous system include:
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Enhanced mood and motivation due to increased neurotransmitter levels
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Improved cognitive function through cholinergic and adrenergic actions
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Reduced fatigue and increased alertness through stimulant effects
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Antidepressant activity through multiple mechanisms, including MAO inhibition
These effects make Feprosidnine particularly useful for conditions characterized by apathy, fatigue, and depression .
Peripheral Effects
Comparison with Similar Compounds
Feprosidnine shares structural and pharmacological similarities with several other compounds but possesses distinct characteristics that set it apart .
Structural Relatives
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Mesocarb: Another stimulant drug developed in Russia, structurally related to Feprosidnine but with different pharmacological properties .
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Linsidomine: Another sydnone imine with vasodilatory properties, primarily used for cardiovascular conditions .
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Molsidomine: A sydnone imine used as a vasodilator in the treatment of angina pectoris.
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Amfetaminil: A stimulant with structural similarities to Feprosidnine .
Pharmacological Differentiation
What distinguishes Feprosidnine from these structurally related compounds is its unique combination of stimulant and antidepressant properties . Unlike mesocarb, which primarily exhibits stimulant effects, Feprosidnine possesses pronounced antidepressant activity, making it particularly useful for treating depression and related conditions .
Research Findings and Clinical Studies
Research on Feprosidnine has encompassed various aspects of its pharmacology, chemistry, and therapeutic potential.
Clinical Trials
Historical data indicate that Feprosidnine was effective in treating apathic and asthenic depressions, fatigue syndromes, and narcolepsy. Clinical trials demonstrated significant antidepressant effects at therapeutic doses without major adverse effects.
Animal Studies
Research involving animal models has demonstrated that Feprosidnine exhibits significant antidepressant effects at therapeutic doses. These studies support its potential use in treating mood disorders and have provided insights into its mechanisms of action.
Chemical and Synthetic Research
Recent research has focused on developing improved synthetic methods for Feprosidnine and related compounds, particularly mechanochemical approaches that enhance efficiency and reduce environmental impact . These advancements have contributed to a better understanding of sydnone imine chemistry and may facilitate further research on these compounds.
Current Status and Future Directions
While Feprosidnine was withdrawn from production earlier than its structural relative mesocarb, it continues to be a subject of scientific interest due to its unique pharmacological profile and chemical structure .
Future Research Directions
Several potential areas for future research on Feprosidnine and related compounds can be identified:
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Development of novel synthetic methods that enhance efficiency and reduce environmental impact
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Investigation of structure-activity relationships to identify analogs with improved pharmacological profiles
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Exploration of potential applications beyond psychiatry, such as in neurodegenerative disorders
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Further elucidation of molecular mechanisms underlying Feprosidnine's antidepressant effects
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